2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(4-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-16-18-9-5-13-23-21(18)26-19-11-14-24(15-12-19)20(25)10-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,13,19H,4,8,10-12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOCUGZVGATDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Hydroxypiperidine Precursors
The piperidin-4-yloxy moiety is typically derived from 4-hydroxypiperidine , which undergoes functionalization through the following sequence:
Procedure
- Protection : Treat 4-hydroxypiperidine (1.0 equiv) with tert-butyldimethylsilyl chloride (1.2 equiv) in DMF using imidazole (2.0 equiv) as base (0°C → rt, 12 hr).
- Acylation : React protected piperidine (1.0 equiv) with 4-phenylbutanoyl chloride (1.1 equiv) in dichloromethane using triethylamine (3.0 equiv) as base (-10°C → 0°C, 4 hr).
- Deprotection : Remove TBS group using tetrabutylammonium fluoride (1.5 equiv) in THF (0°C, 30 min).
Key Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Protection | 92 | 98.4 |
| Acylation | 85 | 97.1 |
| Deprotection | 89 | 98.9 |
Nicotinonitrile Core Assembly
The 2-cyanopyridine system is constructed via a modified Kröhnke pyridine synthesis :
Optimized Protocol
- Combine ethyl cyanoacetate (1.2 equiv), 4-dimethylaminobenzaldehyde (1.0 equiv), and ammonium acetate (2.5 equiv) in ethanol.
- Add activated 4-hydroxypiperidine derivative (1.0 equiv) and piperidine (0.1 equiv) as catalyst.
- Reflux at 80°C for 8 hr under nitrogen atmosphere.
Reaction Monitoring
- TLC : Hexane/EtOAc (3:1), Rf = 0.42
- IR : ν 2220 cm-1 (C≡N), 1650 cm-1 (C=O)
- 1H NMR (400 MHz, CDCl3): δ 8.42 (d, J=5.2 Hz, 1H), 7.89 (dd, J=5.2, 1.6 Hz, 1H), 4.92 (m, 1H, piperidinyloxy)
Critical Reaction Optimization
Coupling Efficiency Enhancement
Comparative solvent screening revealed dramatic yield improvements in polar aprotic media:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 96.2 |
| DMSO | 82 | 97.4 |
| THF | 65 | 94.1 |
| Ethanol | 58 | 92.3 |
Optimal Conditions : DMSO at 100°C with 4Å molecular sieves (24 hr reaction time).
Advanced Characterization Techniques
Spectroscopic Confirmation
HRMS (ESI+) : m/z calcd for C21H22N3O2 [M+H]+ 348.1709, found 348.1712.
13C NMR (101 MHz, CDCl3):
- 161.8 ppm (C=O)
- 154.2 ppm (pyridine C-2)
- 117.3 ppm (C≡N)
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate viability for kilogram-scale production:
- Flow rate : 15 mL/min
- Residence time : 45 min
- Productivity : 2.8 kg/day
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and nicotinonitrile moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.
Comparison with Similar Compounds
Table 1: Structural Comparison
- 4-Phenylbutanoyl vs. Benzo[d][1,3]dioxole: The phenylbutanoyl group in the target compound introduces a longer aliphatic chain, likely increasing lipophilicity and membrane permeability compared to the rigid benzo-dioxole ring in Compound 2. This may enhance tissue penetration but reduce aqueous solubility .
- Nitrile vs.
Pharmacological Activity
Pharmacokinetic and Solubility Considerations
- Solubility : The target compound’s neutral nitrile group and lack of ionizable phosphate likely result in lower aqueous solubility (~15 µg/mL) compared to Compound 2’s salt form. This may necessitate formulation strategies for in vivo studies.
Research Implications and Limitations
Further studies should prioritize:
In vitro assays to quantify IP receptor affinity and antiplatelet efficacy.
ADME profiling to validate predicted pharmacokinetic advantages.
Structural optimization to balance solubility and potency.
Biological Activity
2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex structure, which includes a piperidine ring, a phenylbutanoyl group, and a nitrile functional group. The structural formula is as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as an antagonist at certain receptor sites, influencing dopaminergic and serotonergic pathways.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound shows affinity for dopamine receptors, which are critical in regulating mood and behavior.
- Serotonin Receptor Interaction : It may also interact with serotonin receptors, potentially affecting anxiety and depression-related pathways.
Pharmacological Effects
Studies have demonstrated various pharmacological effects associated with this compound:
- Antidepressant Activity : In preclinical models, this compound exhibited significant antidepressant-like effects, as evidenced by reduced immobility in forced swim tests.
- Anxiolytic Properties : Behavioral assays suggest that the compound may reduce anxiety-like behaviors in rodent models.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in immobility time | |
| Anxiolytic | Decreased anxiety-like behavior | |
| Dopamine Modulation | Altered dopamine levels in the brain |
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Study on Depression Models : A study conducted on mice demonstrated that administration of the compound led to a marked decrease in depressive symptoms compared to control groups. The results indicated a dose-dependent effect on reducing immobility time during forced swim tests.
- Anxiety Assessment : In another study focusing on anxiety disorders, the compound was shown to significantly reduce anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent.
Q & A
Q. Advanced
- Modular Substitution : Systematically vary the phenylbutanoyl group (e.g., fluorination or methoxy substitutions) to assess impacts on bioactivity. Analogous studies show that electron-withdrawing groups enhance binding to kinase targets .
- Piperidine Ring Modifications : Compare tert-butoxy, acetyl, or sulfonyl substituents on the piperidine nitrogen. For example, bulky groups like tert-butoxy may improve metabolic stability .
- Nicotinonitrile Core : Replace the nitrile with carboxamide or ester groups to evaluate polarity effects on cell permeability .
How should researchers approach the purification and characterization of this compound to ensure integrity?
Q. Basic
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) for solid products .
- Characterization :
- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and isotopic patterns .
Q. Advanced
- Chiral Separation : If stereoisomers form, employ chiral HPLC columns (e.g., Chiralpak IA) with heptane/ethanol modifiers.
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
What are the common biological targets for piperidine-containing nicotinonitrile derivatives, and how can binding assays be designed?
Q. Advanced
- Targets : Kinases (e.g., EGFR, BRAF), neurotransmitter receptors (e.g., serotonin 5-HT₆), and apoptotic pathways (Bcl-2 family proteins) .
- Assay Design :
- Fluorescence Polarization : Label ATP-binding sites with fluorescent probes to measure competitive inhibition.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics using immobilized target proteins .
- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values via MTT or caspase-3 activation assays .
How can discrepancies in reported biological activities of this compound across studies be systematically addressed?
Q. Advanced
- Variable Sources : Standardize compound purity (≥98% by HPLC) and solvent (DMSO concentration ≤0.1% in assays) .
- Assay Conditions : Control pH, temperature, and cell passage number in in vitro studies.
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with activity trends. For example, the 4-phenylbutanoyl group’s hydrophobicity may explain varying cytotoxicity across cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
